1-(5-(tert-Butylthio)pyridin-2-yl)azepane
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Overview
Description
1-(5-(tert-Butylthio)pyridin-2-yl)azepane is an organic compound that features a pyridine ring substituted with a tert-butylthio group at the 5-position and an azepane ring at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane typically involves the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the tert-butylthio group: The tert-butylthio group can be introduced via a nucleophilic substitution reaction using tert-butylthiol and an appropriate leaving group on the pyridine ring.
Formation of the azepane ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Coupling of the pyridine and azepane rings: The final step involves coupling the pyridine ring with the azepane ring through a suitable reaction, such as a nucleophilic substitution or a condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to improve yield and purity. The process may include continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(5-(tert-Butylthio)pyridin-2-yl)azepane can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyridine ring or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and azepane derivatives.
Scientific Research Applications
1-(5-(tert-Butylthio)pyridin-2-yl)azepane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)pyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.
Interacting with cellular membranes: Affecting membrane fluidity and permeability.
Inhibiting or activating signaling pathways: Leading to changes in cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
1-(5-(tert-Butylthio)pyridin-2-yl)piperidine: Similar structure with a piperidine ring instead of an azepane ring.
1-(5-(tert-Butylthio)pyridin-2-yl)morpholine: Similar structure with a morpholine ring instead of an azepane ring.
1-(5-(tert-Butylthio)pyridin-2-yl)pyrrolidine: Similar structure with a pyrrolidine ring instead of an azepane ring.
Uniqueness
1-(5-(tert-Butylthio)pyridin-2-yl)azepane is unique due to the presence of both a tert-butylthio group and an azepane ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H24N2S |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanylpyridin-2-yl)azepane |
InChI |
InChI=1S/C15H24N2S/c1-15(2,3)18-13-8-9-14(16-12-13)17-10-6-4-5-7-11-17/h8-9,12H,4-7,10-11H2,1-3H3 |
InChI Key |
FCJIIUKQYUOPMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=CN=C(C=C1)N2CCCCCC2 |
Origin of Product |
United States |
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